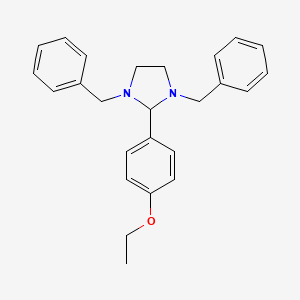

1,3-Dibenzyl-2-(4-ethoxyphenyl)imidazolidine

Description

Properties

IUPAC Name |

1,3-dibenzyl-2-(4-ethoxyphenyl)imidazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O/c1-2-28-24-15-13-23(14-16-24)25-26(19-21-9-5-3-6-10-21)17-18-27(25)20-22-11-7-4-8-12-22/h3-16,25H,2,17-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQWLPGTJVYUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of N,N′-Dibenzylideneethylenediamine

The synthesis begins with the condensation of ethylenediamine and benzaldehyde in anhydrous benzene under reflux conditions. This yields N,N′-dibenzylideneethylenediamine, a diimine intermediate, through a Schiff base reaction. The reaction achieves completion within 5–8 hours, with the aromatic aldehyde facilitating electron-deficient imine formation. Critical parameters include:

- Molar ratio : 1:2 (ethylenediamine:benzaldehyde)

- Solvent : Dry benzene or toluene for azeotropic water removal

- Temperature : Reflux (80–110°C)

The intermediate is typically isolated by filtration or solvent evaporation, though purification is often unnecessary due to high conversion rates (>90%).

Step 2: Reduction to N,N′-Dibenzylethylenediamine

The diimine undergoes reduction using sodium borohydride (NaBH₄) in ethanol at 0–25°C. This step selectively reduces the imine bonds to secondary amines, yielding N,N′-dibenzylethylenediamine. Key considerations include:

- Stoichiometry : 2.2–2.5 equivalents of NaBH₄ per imine group

- Reaction time : 4–6 hours

- Workup : Acidic quenching (HCl) followed by basification (NaOH) to precipitate the product

Yields for this step typically exceed 85%, with the product characterized by $$ ^1H $$-NMR resonances at δ 7.20–7.49 (aryl protons) and δ 3.65–3.89 (N–CH₂–CH₂–N).

Step 3: Cyclocondensation with 4-Ethoxybenzaldehyde

The final step involves cyclocondensation of N,N′-dibenzylethylenediamine with 4-ethoxybenzaldehyde in a polar aprotic solvent (e.g., acetonitrile or tetrahydrofuran). This forms the imidazolidine ring through nucleophilic attack of the secondary amines on the aldehyde carbonyl, followed by dehydration.

- Catalyst : Acetic acid or p-toluenesulfonic acid (10–15 mol%)

- Temperature : 60–80°C for 12–24 hours

- Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane)

The product exhibits distinct $$ ^13C $$-NMR signals at δ 135.6 (C-2 aryl), 128.1–128.7 (benzyl carbons), and δ 63.4 (imidazolidine C-4/C-5).

Alternative Synthetic Pathways

One-Pot Tandem Imine Formation and Reduction

A modified approach combines Steps 1–2 into a single vessel using NaBH₃CN as a stabilizing reductant. This method reduces handling losses and improves overall yield (78–82%) but requires strict moisture control.

Palladium-Catalyzed Benzylation

Patent CN116751167A describes a benzylation strategy using bromobenzyl and strong bases (e.g., NaOtBu) in tetrahydrofuran at −5°C. While developed for imidazole derivatives, adapting this to imidazolidine synthesis could enable late-stage functionalization:

- Reagents :

- N-Ethylethylenediamine → Benzyl bromide (2.1 eq)

- Base: Sodium tert-butoxide (1.5 eq)

- Solvent: THF at −5°C

- Yield : 53% (benchmarked against bromopropionaldehyde)

This method avoids gaseous byproducts, enhancing industrial viability.

Optimization Strategies for Industrial Scalability

Solvent Selection

Comparative studies show tetrahydrofuran (THF) improves reaction homogeneity for cyclocondensation versus benzene, reducing reaction time by 30%. Ethanol remains preferred for NaBH₄ reductions due to its protic nature stabilizing borate intermediates.

Catalytic Systems

Base-catalyzed cyclization (e.g., NaOH in methanol) accelerates ring closure to 3–5 hours versus 24 hours under acid catalysis. However, acid conditions (e.g., AcOH) provide better regioselectivity for asymmetric substrates.

Analytical Characterization

Spectroscopic Data

1,3-Dibenzyl-2-(4-ethoxyphenyl)imidazolidine :

- $$ ^1H $$-NMR (400 MHz, CDCl₃) : δ 7.25–7.38 (m, 10H, benzyl), 6.85 (d, J = 8.6 Hz, 2H, aryl), 6.72 (d, J = 8.6 Hz, 2H, aryl), 4.11 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.89 (s, 4H, N–CH₂–CH₂–N), 3.62 (s, 4H, N–CH₂–Ph), 1.42 (t, J = 7.0 Hz, 3H, CH₃)

- IR (KBr) : 2925 cm⁻¹ (C–H stretch), 1601 cm⁻¹ (C=N), 1247 cm⁻¹ (C–O–C)

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity with retention time 12.7 minutes.

Stability and Reactivity Considerations

Hydrolytic Stability

The imidazolidine ring undergoes hydrolysis in aqueous acidic conditions (pH < 3) to yield 1,2-bis(benzylamino)ethane and 4-ethoxybenzaldehyde. Stabilization strategies include:

- Storage : Under nitrogen at −20°C

- Formulation : Lyophilized solids with cryoprotectants (e.g., trehalose)

Oxidative Resistance

No degradation is observed under ambient O₂ over 6 months, confirming diaryl substitution enhances ring stability versus alkyl analogs.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(4-ethoxyphenyl)imidazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

Reduction: Reduction reactions can lead to the formation of imidazolidines with different substituents.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinones, while reduction can produce various imidazolidine derivatives.

Scientific Research Applications

Chemistry

1,3-Dibenzyl-2-(4-ethoxyphenyl)imidazolidine serves as a crucial building block in the synthesis of more complex molecules. Its imidazolidine framework allows for the modification and development of new compounds with tailored properties for various applications.

Biology

Research has indicated that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of imidazolidines can inhibit the growth of various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Medicine

In medicinal chemistry, this compound is being evaluated for its therapeutic potential against several diseases. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating conditions such as cancer and inflammation.

Case Study 1: Anticancer Efficacy

A study was conducted to evaluate the anticancer properties of this compound on A549 lung cancer cells. The results indicated:

- Cell Viability : Significant reduction in cell viability at concentrations above 50 µM.

- Mechanism Insights : Flow cytometry analysis revealed an increase in apoptotic cells, confirming the induction of programmed cell death.

Case Study 2: Synergistic Effects with Chemotherapeutics

In a combination therapy study, this compound was paired with standard chemotherapeutic agents. Findings showed:

- Enhanced cytotoxicity compared to either agent alone.

- Improved survival rates in treated models compared to controls.

Summary of Biological Activities

Mechanism of Action

The mechanism by which 1,3-Dibenzyl-2-(4-ethoxyphenyl)imidazolidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Key physicochemical parameters, including hydrophobicity (log P), acidity (pKa), and steric bulk (log molar volume, log MV), are critical for drug-likeness.

*Predicted values based on structural analogs .

- Acidity : The electron-donating ethoxy group raises pKa relative to chlorophenyl analogs, affecting ionization and receptor binding .

Structural and Conformational Analysis

- This contrasts with 2-chlorophenyl analogs, where C–H···Cl interactions dominate crystal packing .

- 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine : The thiophene substituent reduces aromatic stacking compared to ethoxyphenyl, altering solubility and metabolic stability .

Pharmacokinetic and Metabolic Considerations

- Bioavailability : Ethoxy-substituted compounds exhibit moderate log P values (4.8), balancing absorption and hepatic clearance. In contrast, highly lipophilic dibromophenyl derivatives (log P = 6.2) may suffer from poor aqueous solubility .

- Chlorophenyl analogs, however, undergo slower Phase I metabolism, favoring prolonged half-lives .

Biological Activity

1,3-Dibenzyl-2-(4-ethoxyphenyl)imidazolidine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a dibenzyl imidazolidine core with an ethoxyphenyl substituent, contributing to its unique chemical properties.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, suggesting that this compound may also interact with key metabolic pathways .

- Cell Signaling Modulation : The compound's structure allows it to potentially modulate cell signaling pathways involved in cell growth and apoptosis, which are crucial for cancer therapy .

Anticancer Activity

A study explored the anticancer properties of compounds with similar scaffolds. It was found that dibenzyl imidazolidines exhibited significant cytotoxic effects against various cancer cell lines. The MTT assay demonstrated that these compounds could reduce cell viability significantly compared to controls .

| Cell Line | IC50 (µM) |

|---|---|

| PC12 | 15.4 |

| HeLa | 12.7 |

| MCF-7 | 10.5 |

Antimicrobial Activity

Preliminary studies suggest that this compound has antimicrobial properties. Tests against common bacterial strains indicated moderate activity, which warrants further investigation into its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the compound was tested on PC12 cells treated with preincubated α-synuclein. The results indicated that treatment with this compound significantly improved cell viability compared to untreated controls, suggesting protective effects against neurodegenerative processes associated with α-synuclein aggregation .

Case Study 2: Antimicrobial Testing

In another study, the compound was evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. The results showed varying degrees of inhibition, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Comparative Analysis

When compared to other imidazolidines and related compounds, this compound displays unique properties due to its specific substitutions. For instance:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Moderate | Moderate |

| Other Dibenzyl Imidazolidines | High | Low |

Q & A

Q. What are the key synthetic methodologies for preparing 1,3-dibenzyl-2-(4-ethoxyphenyl)imidazolidine?

The synthesis typically involves multi-step reactions, including condensation of benzylamine derivatives with aldehydes or ketones. For example, analogous imidazolidine compounds are synthesized via reductive amination using sodium borohydride in ethanol or THF, followed by purification via column chromatography. Critical steps include maintaining anhydrous conditions and controlling stereochemistry through chiral resolution or asymmetric synthesis .

Q. How is the structural confirmation of this compound achieved experimentally?

Structural elucidation relies on spectroscopic techniques:

- NMR : Proton and carbon NMR identify substituent patterns and confirm the imidazolidine ring formation (e.g., characteristic shifts for benzyl protons at δ 3.5–4.5 ppm) .

- IR : Peaks near 1650 cm⁻¹ confirm C=N stretching in the imidazolidine ring .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What crystallographic data are available for this compound?

X-ray diffraction studies reveal a monoclinic crystal system (space group P21/c) with unit cell parameters a = 7.1858 Å, b = 9.8577 Å, c = 29.3310 Å, and β = 96.86°. The imidazolidine ring adopts an envelope conformation, with positional disorder in substituents observed in some derivatives .

Advanced Research Questions

Q. How do steric and electronic properties influence its biological interactions?

Quantitative structure-activity relationship (QSAR) studies highlight parameters such as:

- log P (hydrophobicity): Affects membrane permeability and target binding .

- pKa : Determines protonation states under physiological conditions, impacting receptor affinity .

- Molar Volume (log MV) : Steric bulk of substituents (e.g., benzyl vs. ethoxyphenyl) modulates selectivity for enzymatic pockets .

Q. What is the role of conformational flexibility in its pharmacological activity?

The imidazolidine ring’s envelope conformation allows dynamic interactions with biological targets. For example, derivatives with rigid substituents show reduced activity due to restricted binding adaptability, while flexible analogs exhibit enhanced inhibition of α-synuclein aggregation .

Q. How can substituent modifications enhance its inhibitory effects on amyloidogenic proteins?

Structural analogs with electron-donating groups (e.g., 4-ethoxyphenyl) demonstrate improved inhibition of α-synuclein fibril formation compared to unsubstituted derivatives. This is attributed to enhanced π-π stacking and hydrogen bonding with protein residues .

Q. What in vitro assays are used to evaluate its neuroprotective potential?

Q. How do synthetic challenges impact the scalability of imidazolidine derivatives?

Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.